![molecular formula C22H19N5OS B2751524 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1210923-47-9](/img/structure/B2751524.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is known that compounds in the same class can interact with various protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf . These interactions can lead to changes in cellular processes, potentially leading to the observed pharmacological effects.
Biochemical Pathways
Given the potential targets mentioned above, it is likely that the compound affects pathways related to cell growth and proliferation, inflammation, and immune response .
Pharmacokinetics
The compound’s molecular weight (21729) suggests that it may have good oral bioavailability .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have selective cytotoxic effects.
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple heterocyclic moieties, which are pivotal for its biological activity. The molecular formula is C20H23N5OS, with a molecular weight of 377.5 g/mol. The presence of the imidazo[2,1-b]thiazole and pyrazole scaffolds contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research has demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant antiproliferative activity with an IC50 value comparable to established chemotherapeutics .
- A549 (Lung Cancer) : Compounds similar to this one have shown promising results in inhibiting cell growth and inducing autophagy without triggering apoptosis .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | < 0.08 | Apoptosis induction |
Similar Pyrazole Derivative | A549 | 0.39 | Autophagy induction |
Anti-inflammatory Properties
The compound also shows significant anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Mechanism : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.
Case Study : A study indicated that similar compounds demonstrated effective inhibition of inflammatory pathways in vivo, suggesting potential for treating inflammatory diseases .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antioxidant Properties : Pyrazoles can scavenge free radicals, contributing to their protective effects against oxidative stress .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazo[2,1-b]thiazole Core : This step often involves reacting 2-amino thiazoles with α-halocarbonyl compounds.
- Pyrazole Synthesis : The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a pyrazole moiety. These structural components are known for their diverse pharmacological effects. The molecular formula is C24H21N5O2S, with a molecular weight of approximately 443.5 g/mol.
Component | Description |
---|---|
Imidazo[2,1-b]thiazole | A fused ring structure associated with biological activity |
Pyrazole | Contributes to the compound's reactivity and biological properties |
Carboxamide | Enhances solubility and bioavailability |
The biological activities of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide have been the subject of numerous studies. The compound exhibits potential in the following areas:
Anticancer Properties
Research indicates that derivatives containing imidazo and thiazole rings often demonstrate significant anticancer activity. For instance, compounds similar to this one have shown inhibition of cell proliferation in various cancer cell lines, such as HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .
Antimicrobial Effects
The thiazole component is linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also exhibit antimicrobial activity .
Inhibition of Cyclooxygenase Enzymes
The compound has potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), implicated in inflammatory processes. Studies have shown that thiazole derivatives can enhance COX inhibitory action, indicating that this compound might possess similar properties .
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Pyridazine Derivatives: A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models .
- Imidazo-Thiazole Compounds: Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .
- Amino-Pyrazoles: Research has shown that amino-pyrazoles can provide useful ligands for receptors or enzymes involved in cancer progression, highlighting their role in drug discovery .
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-15-19(13-23-27(15)18-5-3-2-4-6-18)21(28)24-17-9-7-16(8-10-17)20-14-26-11-12-29-22(26)25-20/h2-10,13-14H,11-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFVLMUQQJBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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